molecular formula C21H24ClF2N3O3S2 B2918840 N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(ETHANESULFONYL)BENZAMIDE HYDROCHLORIDE CAS No. 1216639-61-0

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(ETHANESULFONYL)BENZAMIDE HYDROCHLORIDE

Cat. No.: B2918840
CAS No.: 1216639-61-0
M. Wt: 504.01
InChI Key: GUGVJBNSQDCHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-(ethanesulfonyl)benzamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core substituted with fluorine atoms at positions 4 and 6. The nitrogen of the benzothiazole is further functionalized with a dimethylaminopropyl group and a 3-(ethanesulfonyl)benzamide moiety. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications. This compound is hypothesized to exhibit improved bioavailability compared to non-salt analogs .

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-ethylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O3S2.ClH/c1-4-31(28,29)16-8-5-7-14(11-16)20(27)26(10-6-9-25(2)3)21-24-19-17(23)12-15(22)13-18(19)30-21;/h5,7-8,11-13H,4,6,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGVJBNSQDCHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=C(C=C3S2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClF2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-(ethanesulfonyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Benzothiazole moiety : Imparts unique electronic properties.
  • Dimethylamino propyl group : Enhances solubility and biological interaction.
  • Ethanesulfonyl group : Contributes to the compound's overall stability and reactivity.

Chemical Formula

C16H19F2N3O2SHClC_{16}H_{19}F_2N_3O_2S\cdot HCl

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within cells. Notably, it has been shown to activate the p53 pathway, which plays a critical role in regulating the cell cycle and inducing apoptosis in cancer cells. Additionally, its interaction with ion channels such as Kv1.3 has been documented, suggesting potential applications in treating autoimmune diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines through:

  • Cell cycle arrest : Preventing cancer cells from proliferating.
  • Induction of reactive oxygen species (ROS) : Leading to oxidative stress and subsequent cell death.
Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15.2Apoptosis induction
A549 (Lung Cancer)12.5Cell cycle arrest
HeLa (Cervical Cancer)10.8Increased ROS production

Ion Channel Inhibition

The compound has been studied for its inhibitory effects on Kv1.3 channels. Kv1.3 is known to be involved in T-cell activation; thus, inhibiting this channel could have therapeutic implications for autoimmune diseases.

Study Reference Kv1.3 Inhibition IC50 (nM) Notes
50Comparable to PAP-1
45Effective in T-cell assays

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Anticancer Studies :
    • A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of benzothiazole exhibited potent anticancer activity by targeting cellular apoptosis pathways .
  • Autoimmune Disease Models :
    • Research involving animal models indicated that Kv1.3 inhibitors can significantly reduce symptoms in models of multiple sclerosis, suggesting that this compound may serve as a promising therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with two structurally related benzothiazole and benzamide derivatives, highlighting key differences in molecular composition and substituent effects.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-(ethanesulfonyl)benzamide hydrochloride C21H25ClF2N3O3S2 505.9 Benzothiazole core with 4,6-difluoro substitution; dimethylaminopropyl and ethanesulfonyl benzamide substituents; hydrochloride salt
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide C13H14F2N2OS 284.3 Benzothiazol-2-ylidene core with 4,6-difluoro and 3-methyl substitutions; 2,2-dimethylpropanamide substituent
N-[3-(Dimethylamino)propyl]-4-(4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl)benzamide C21H23F3N2OS 408.5 Benzamide core with 4-(thiazolyl) substitution; trifluoromethylphenyl and dimethylaminopropyl substituents

Key Observations:

Core Structure: The target compound employs a benzothiazole scaffold, whereas the third comparator uses a thiazole-benzamide hybrid. Benzothiazoles are known for enhanced aromatic stacking and metabolic stability compared to simpler thiazoles . The compound from features a benzothiazol-2-ylidene core, which introduces conjugation differences due to the imine-like structure .

Substituent Effects: Fluorine Substitution: Both the target compound and ’s analog have 4,6-difluoro substitution, which improves lipophilicity and metabolic resistance. Electron-Withdrawing Groups: The ethanesulfonyl group in the target compound offers stronger electron withdrawal than the trifluoromethyl group in ’s compound, which may alter binding kinetics in enzyme targets . Solubility: The hydrochloride salt in the target compound enhances aqueous solubility compared to the neutral analogs in and .

Pharmacological Implications: The dimethylaminopropyl group, common to the target compound and ’s analog, introduces tertiary amine functionality, which may facilitate interactions with acidic residues in biological targets. The ethanesulfonyl substituent in the target compound could improve selectivity for sulfhydryl-containing enzymes or receptors compared to the 2,2-dimethylpropanamide in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.